molecular formula C9H15NO2 B2705634 Methyl 1-azabicyclo[3.2.1]octane-5-carboxylate CAS No. 119102-44-2

Methyl 1-azabicyclo[3.2.1]octane-5-carboxylate

Cat. No. B2705634
CAS RN: 119102-44-2
M. Wt: 169.224
InChI Key: VKAXQCQHGFANDY-UHFFFAOYSA-N
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Description

“Methyl 1-azabicyclo[3.2.1]octane-5-carboxylate” is a chemical compound with the molecular formula C9H15NO2 . The 8-azabicyclo[3.2.1]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of the 8-azabicyclo[3.2.1]octane scaffold in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .


Molecular Structure Analysis

The molecular structure of “Methyl 1-azabicyclo[3.2.1]octane-5-carboxylate” consists of a bicyclic scaffold, which is a common feature in tropane alkaloids . This structure is highly strained, allowing it to participate in a range of strain-releasing reactions .


Chemical Reactions Analysis

The chemistry of 1-azabicyclo compounds is diverse and includes a range of strain-releasing reactions . These reactions typically cleave the central, strained bond to deliver cyclobutanes or azetidines . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .


Physical And Chemical Properties Analysis

“Methyl 1-azabicyclo[3.2.1]octane-5-carboxylate” has a molecular formula of C9H15NO2 and an average mass of 169.221 Da .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 1-azabicyclo[3.2.1]octane-5-carboxylate, focusing on six unique fields:

Pharmaceutical Development

Methyl 1-azabicyclo[3.2.1]octane-5-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its unique bicyclic structure makes it a valuable scaffold for developing drugs targeting the central nervous system, including treatments for neurological disorders such as Parkinson’s disease and schizophrenia . The compound’s ability to interact with neurotransmitter receptors and enzymes is crucial for designing effective therapeutic agents.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for constructing complex molecular architectures. Its rigid bicyclic framework provides a stable platform for introducing various functional groups, facilitating the synthesis of diverse chemical entities . Researchers utilize it in the development of new synthetic methodologies, including asymmetric synthesis and catalytic transformations.

Natural Product Synthesis

Methyl 1-azabicyclo[3.2.1]octane-5-carboxylate is employed in the total synthesis of natural products, particularly alkaloids. Its structure mimics the core of many naturally occurring alkaloids, making it an ideal starting material for synthesizing these bioactive compounds . This application is significant for producing natural products with medicinal properties, enabling the study and utilization of their biological activities.

Mechanism of Action

Target of Action

Methyl 1-azabicyclo[3.2.1]octane-5-carboxylate is a compound that is structurally related to the family of tropane alkaloids . Tropane alkaloids are known for their wide array of interesting biological activities

Biochemical Pathways

The biochemical pathways affected by Methyl 1-azabicyclo[3.2.1]octane-5-carboxylate are not clearly defined in the available literature. As it shares a similar structure with tropane alkaloids, it might affect similar biochemical pathways. Tropane alkaloids are known to interact with various neurotransmitter systems in the nervous system , but the specific pathways affected by Methyl 1-azabicyclo[3.2.1]octane-5-carboxylate remain to be elucidated.

Future Directions

The chemistry and applications of 1-azabicyclo compounds remain underexplored . In the past few years, there has been a resurgent interest in their chemistry driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines . This indicates a promising future direction for the study and application of “Methyl 1-azabicyclo[3.2.1]octane-5-carboxylate” and similar compounds.

properties

IUPAC Name

methyl 1-azabicyclo[3.2.1]octane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-12-8(11)9-3-2-5-10(7-9)6-4-9/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAXQCQHGFANDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCN(C1)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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